2-(2-Ethoxybenzoyl)pyridine
Description
2-(2-Ethoxybenzoyl)pyridine is a pyridine derivative featuring an ethoxy-substituted benzoyl group at the 2-position. This article focuses on comparing this compound with structurally related pyridine-based compounds, emphasizing substituent effects on properties and applications.
Properties
IUPAC Name |
(2-ethoxyphenyl)-pyridin-2-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-2-17-13-9-4-3-7-11(13)14(16)12-8-5-6-10-15-12/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBASIZJZPUFEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mechanism and Reaction Design
Pyridine’s inherent electron-deficient nature limits its reactivity in electrophilic aromatic substitution (EAS). To overcome this, pyridine N-oxide is employed as an activated intermediate. The N-oxide group enhances electron density at the 2- and 4-positions, enabling acylation via Friedel-Crafts conditions. In this method:
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Oxidation : Pyridine is treated with meta-chloroperbenzoic acid (mCPBA) to form pyridine N-oxide.
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Acylation : 2-Ethoxybenzoyl chloride reacts with the N-oxide in the presence of AlCl₃, directing the acyl group to the 2-position.
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Reduction : The N-oxide is reduced back to pyridine using PCl₃ or catalytic hydrogenation.
Optimization and Challenges
Reaction temperatures above 80°C and prolonged reaction times (12–24 h) are critical for achieving >70% yields. Side products, such as 4-acylated isomers, are minimized by controlling stoichiometry (1:1.2 pyridine N-oxide to acyl chloride).
Suzuki-Miyaura Cross-Coupling for Acyl Transfer
Adapting Boronic Ester Chemistry
While traditional Suzuki couplings form biaryl bonds, recent advances enable ketone synthesis via Liebeskind-Srogl coupling. This method utilizes a 2-ethoxybenzoyl thioester and 2-pyridylboronic acid:
Yield and Selectivity
This method achieves 65–75% yields with minimal by-products, though it requires stringent anhydrous conditions. The use of Cs₂CO₃ as a base enhances transmetalation efficiency.
Weinreb Amide-Mediated Acylation
Two-Step Synthesis
The Weinreb amide approach provides a robust route to ketones:
Advantages Over Direct Acylation
This method avoids harsh Lewis acids and achieves 80–85% yields. The intermediacy of the Weinreb amide prevents over-addition, ensuring high chemoselectivity.
Directed Ortho Metalation (DoM)
Temporary Directing Groups
A trimethylsilyl (TMS) group is introduced at the pyridine’s 3-position to direct lithiation to the 2-position:
Limitations
This method requires cryogenic conditions (-78°C) and specialized handling, limiting scalability. Yields average 60–70%.
Transition-Metal-Catalyzed Hydroacylation
Rhodium-Catalyzed C–H Activation
Rhodium complexes enable direct acylation of pyridine via C–H bond activation:
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Catalytic System : [RhCl(cod)]₂ and Xantphos in toluene.
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Aldehyde Coupling : 2-Ethoxybenzaldehyde reacts with pyridine under H₂ atmosphere, forming the ketone via dehydrogenative coupling.
Efficiency and Scope
This method offers atom economy but suffers from moderate yields (50–60%) and requires high catalyst loadings (5 mol%).
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Friedel-Crafts N-Oxide | AlCl₃, 80°C, 24 h | 70–75 | High regioselectivity | Multi-step, corrosive reagents |
| Liebeskind-Srogl | Pd(OAc)₂, Cs₂CO₃, 110°C | 65–75 | Broad substrate tolerance | Requires thioester synthesis |
| Weinreb Amide | Grignard, THF, 0°C to RT | 80–85 | Excellent chemoselectivity | Cost of N,O-dimethylhydroxylamine |
| Directed Ortho Metalation | LDA, TMSCl, -78°C | 60–70 | Precise positional control | Cryogenic conditions |
| Hydroacylation | [RhCl(cod)]₂, H₂, 100°C | 50–60 | Atom-economical | Low yield, expensive catalysts |
Chemical Reactions Analysis
Types of Reactions: 2-(2-Ethoxybenzoyl)pyridine can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: 2-(2-Carboxybenzoyl)pyridine.
Reduction: 2-(2-Ethylbenzyl)pyridine.
Substitution: 2-(2-Ethoxybenzoyl)-3-nitropyridine.
Scientific Research Applications
2-(2-Ethoxybenzoyl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Ethoxybenzoyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The ethoxybenzoyl moiety can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, thereby modulating their activity. The pyridine ring can also participate in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Structural Analogs and Key Properties
The table below summarizes pyridine derivatives with functional groups analogous to 2-(2-Ethoxybenzoyl)pyridine, including substituents such as amino, chloromethyl, fluorinated ethoxy, and hydrazide groups.
Biological Activity
2-(2-Ethoxybenzoyl)pyridine is an organic compound belonging to the class of benzoylpyridines, characterized by an ethoxy group attached to a benzoyl moiety linked to a pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme interactions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C_13H_13NO_2, with a molecular weight of approximately 227.26 g/mol. The compound exhibits unique physicochemical properties, such as solubility and stability, which are essential for its biological applications.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The ethoxybenzoyl moiety facilitates hydrogen bonding and hydrophobic interactions with enzyme active sites, modulating their activity. Additionally, the pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, enhancing its binding affinity to biological targets.
Biological Activity Overview
Research indicates that this compound may possess significant anti-cancer properties, particularly against glioblastoma cells. Its ability to penetrate the blood-brain barrier positions it as a promising candidate for treating central nervous system tumors. Furthermore, derivatives of this compound have shown activity against various biological targets involved in cancer progression and inflammation .
Table 1: Summary of Biological Activities
| Activity Type | Target | Effect |
|---|---|---|
| Anti-cancer | Glioblastoma cells | Inhibition of cell proliferation |
| Enzyme interaction | Various enzymes | Modulation of enzymatic activity |
| Anti-inflammatory | Inflammatory pathways | Reduction of inflammatory markers |
Structure-Activity Relationships (SAR)
The structure-activity relationship studies have revealed that modifications to the ethoxy or benzoyl groups can significantly influence the biological activity of this compound. For instance, substituting different groups on the benzene ring can enhance or diminish its efficacy against specific cancer cell lines .
Table 2: Comparison with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(4-Ethoxybenzoyl)pyridine | Similar benzoyl substitution | Potential anti-cancer activity |
| 2-Acetylpyridine | Acetyl group instead of ethoxy | Antimicrobial properties |
| 3-(4-Ethoxyphenyl)pyridine | Different position of ethoxy | Anti-inflammatory effects |
Case Studies
Several studies have evaluated the biological activity of this compound and its derivatives:
- Anti-Cancer Evaluation : A study reported that derivatives of this compound exhibited significant cytotoxicity against glioblastoma cell lines, with IC50 values indicating effective inhibition of cell growth.
- Enzyme Interaction Studies : Research demonstrated that this compound interacts with specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.
- Inflammation Studies : Another study highlighted the anti-inflammatory properties of certain derivatives, showing a reduction in pro-inflammatory cytokines in vitro .
Q & A
Basic: What are the recommended synthetic routes for 2-(2-Ethoxybenzoyl)pyridine, and how can reaction efficiency be optimized?
Methodological Answer:
A common approach involves coupling ethoxybenzoyl groups to pyridine via nucleophilic substitution or transition metal-catalyzed reactions. For example, analogous syntheses of substituted pyridines (e.g., 2-phenylpyridine) employ organolithium reagents like phenyllithium to functionalize the pyridine ring . Optimizing reaction efficiency requires:
- Solvent selection : Use anhydrous solvents like THF or dichloromethane to minimize side reactions .
- Temperature control : Maintain low temperatures (-78°C to 0°C) during organometallic additions to prevent decomposition .
- Purification : Column chromatography or recrystallization (e.g., using ether/toluene mixtures) ensures high purity (>95%) .
Advanced: How can researchers resolve contradictions in reported toxicity data for this compound derivatives?
Methodological Answer:
Contradictions often arise from incomplete toxicity profiling. A systematic approach includes:
- In vitro assays : Use cell viability assays (e.g., MTT) on human cell lines to assess acute cytotoxicity .
- Ecotoxicity screening : Evaluate environmental impact via algal growth inhibition or Daphnia magna mobility tests, even if no prior data exists (as seen in similar pyridine derivatives) .
- Meta-analysis : Cross-reference existing data from structurally analogous compounds (e.g., 2-(4-chlorophenyl)pyridine) to infer potential hazards .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., ethoxybenzoyl group integration at δ 1.4 ppm for CH₃ and δ 4.0 ppm for OCH₂) .
- IR spectroscopy : Confirm carbonyl (C=O) stretching at ~1680 cm⁻¹ and pyridine ring vibrations at ~1600 cm⁻¹, as validated for benzoylpyridine analogs .
- Mass spectrometry : High-resolution MS (HRMS) determines molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₁₃NO₂ at m/z 228.1025) .
Advanced: How to design experiments evaluating the DNA-binding affinity of this compound metal complexes?
Methodological Answer:
Follow protocols for analogous hydrazone-pyridine complexes:
- Synthesis : Prepare Co(II) or Ni(II) complexes by refluxing the ligand with metal salts in ethanol .
- DNA interaction assays :
- UV-Vis titration : Monitor hypochromic shifts in CT-DNA absorption at 260 nm to calculate binding constants (Kb) .
- Fluorescence quenching : Use ethidium bromide as a probe to assess intercalation efficiency .
- Computational validation : Perform DFT calculations to correlate electronic structure (e.g., HOMO-LUMO gaps) with binding efficacy .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact (as mandated for pyridine derivatives) .
- Ventilation : Use fume hoods to avoid inhalation; pyridine analogs (e.g., 2-hexyl-6-phenylpyridine) require strict airborne exposure controls .
- Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can DFT guide the rational design of this compound derivatives for catalytic applications?
Methodological Answer:
- Geometry optimization : Model the molecule’s electronic structure to predict reactive sites (e.g., carbonyl group electrophilicity) .
- Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic regions for functionalization .
- Catalytic activity prediction : Simulate binding energies with substrates (e.g., CO₂ for carboxylation reactions) to prioritize synthetic targets .
Basic: What structural features of this compound influence its solubility and stability?
Methodological Answer:
- Polarity : The ethoxy group enhances solubility in polar aprotic solvents (e.g., DMSO) compared to alkyl-substituted analogs .
- Steric effects : Ortho-substitution on the benzoyl group reduces rotational freedom, increasing thermal stability (observed in tert-butyl analogs) .
- pH sensitivity : Protonation of the pyridine nitrogen (pKa ~5) affects aqueous solubility; store under inert atmospheres to prevent degradation .
Advanced: What strategies mitigate byproduct formation during this compound synthesis?
Methodological Answer:
- Reagent stoichiometry : Limit organometallic reagent excess to <10% to avoid over-substitution .
- Catalyst screening : Test Pd/Cu systems for cross-coupling efficiency; Pd(PPh₃)₄ reduces homocoupling byproducts in aryl-pyridine syntheses .
- In situ monitoring : Use TLC or inline IR to detect intermediates and adjust reaction parameters dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
